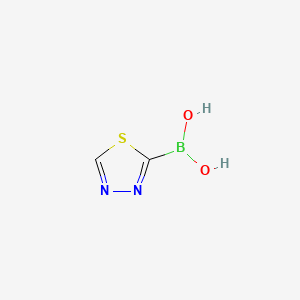

(1,3,4-Thiadiazol-2-yl)boronic acid

Description

Structure

2D Structure

Properties

IUPAC Name |

1,3,4-thiadiazol-2-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3BN2O2S/c6-3(7)2-5-4-1-8-2/h1,6-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTWLNBOWOIMULV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=NN=CS1)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3BN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Synthesis of (1,3,4-Thiadiazol-2-yl)boronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The primary proposed routes involve the initial formation of a 1,3,4-thiadiazole scaffold, followed by the introduction of the boronic acid moiety. The two key strategies explored are the Miyaura borylation of a 2-halo-1,3,4-thiadiazole and the lithiation-borylation of an unsubstituted or 2-halo-1,3,4-thiadiazole.

Proposed Synthetic Pathways

The synthesis of (1,3,4-Thiadiazol-2-yl)boronic acid can be logically approached through two primary retrosynthetic disconnections, both starting from a pre-formed 1,3,4-thiadiazole ring.

A Technical Guide to the Physicochemical Properties of Thiadiazole Boronic Acids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of thiadiazole boronic acids, a class of compounds of increasing interest in medicinal chemistry. By merging the unique electronic characteristics of the thiadiazole ring with the versatile reactivity of the boronic acid moiety, these molecules present a promising scaffold for the development of novel therapeutics, particularly as enzyme inhibitors. Understanding their fundamental properties—acidity (pKa), lipophilicity (LogP/LogD), solubility, and stability—is critical for optimizing their design, formulation, and biological activity.

Core Physicochemical Properties

The interplay of the electron-deficient thiadiazole heterocycle and the Lewis acidic boronic acid group governs the overall physicochemical profile of these molecules. This unique combination influences their ability to cross cellular membranes, interact with biological targets, and maintain stability in physiological environments.

Acidity (pKa)

The boronic acid functional group is a Lewis acid, not a Brønsted-Lowry acid. Its acidity arises from the acceptance of a hydroxide ion to change the boron atom's hybridization from a neutral, trigonal planar sp² state to an anionic, tetrahedral sp³ state. The equilibrium constant for this reaction is expressed as pKa. This equilibrium is crucial as the tetrahedral boronate form is often the species that binds to biological targets, such as the serine hydroxyl in the active site of a protease.

Lipophilicity (LogP and LogD)

Lipophilicity is a critical parameter that affects a drug's absorption, distribution, metabolism, and excretion (ADME) profile. It is typically expressed as the logarithm of the partition coefficient (LogP) for the neutral molecule between octanol and water, or the distribution coefficient (LogD) for ionizable molecules at a specific pH.

The thiadiazole ring itself contributes to the lipophilicity of the molecule.[1] However, the ionizable boronic acid group can significantly increase hydrophilicity, particularly at pH values above its pKa where the anionic boronate form predominates. Therefore, the LogD at physiological pH (7.4) is a more relevant descriptor for these compounds than LogP. A balanced LogD is essential for both sufficient aqueous solubility and effective membrane permeability.

Solubility

The solubility of thiadiazole boronic acids is influenced by both their lipophilic thiadiazole component and their polar, ionizable boronic acid group. Generally, they exhibit limited solubility in water, which can be enhanced at higher pH as the more soluble anionic boronate species is formed. The formation of intermolecular hydrogen bonds can also lead to the creation of trimeric anhydrides (boroxines), which are often less soluble than the monomeric acid.[2]

Stability

A significant challenge in the development of heterocyclic boronic acids is their potential instability.[3] They can be susceptible to protodeboronation, a process where the carbon-boron bond is cleaved, particularly under basic aqueous conditions used in reactions like the Suzuki-Miyaura coupling.[4] 2-Heterocyclic boronic acids are known to be particularly prone to decomposition on the benchtop.[3] To address this, these compounds are often prepared and stored as more stable derivatives, such as N-methyliminodiacetic acid (MIDA) boronates or diethanolamine (DABO) complexes, which can release the active boronic acid in situ.[3][5]

Data Presentation

Due to the limited availability of comprehensive experimental data, the following table summarizes key identifying information and predicted physicochemical properties for representative parent thiadiazole boronic acid structures. Predicted values provide a useful starting point for experimental design.

| Compound Name | Structure | CAS Number | Molecular Formula | Molecular Weight | Predicted LogP (CLogP) * |

| (1,3,4-Thiadiazol-2-yl)boronic acid | B(C1=NN=CS1)(O)O | 1258867-74-1 | C₂H₃BN₂O₂S | 129.93 | -0.4 to 0.1 |

| (1,2,4-Thiadiazol-5-yl)boronic acid | B(C1=NC=NS1)(O)O | Not Available | C₂H₃BN₂O₂S | 129.94 | -0.2 to 0.3 |

| (4-(5-Amino-1,3,4-thiadiazol-2-yl)phenyl)boronic acid | B(C1=CC=C(C=C1)C2=NN=C(S2)N)O | 957034-52-5 | C₈H₈BN₃O₂S | 221.04 | 0.5 to 1.0 |

*Note: Predicted LogP values are estimations from various computational algorithms and may differ from experimental values.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for characterizing the physicochemical properties of novel thiadiazole boronic acids.

Protocol 1: pKa Determination by UV-Vis Spectrophotometric Titration

This method is suitable for compounds with a chromophore whose absorbance spectrum changes with ionization state.[2]

-

Preparation of Solutions:

-

Prepare a stock solution of the thiadiazole boronic acid (e.g., 1 mM) in a suitable solvent like DMSO or methanol.

-

Prepare a series of buffer solutions covering a wide pH range (e.g., pH 2 to 12).

-

-

Sample Preparation:

-

In a series of cuvettes, add a small, constant aliquot of the boronic acid stock solution to each buffer solution to achieve a final concentration suitable for UV-Vis analysis (e.g., 50 µM). Ensure the percentage of organic solvent is low and constant across all samples (e.g., <1%).

-

-

Measurement:

-

Measure the UV-Vis absorbance spectrum (e.g., 200-400 nm) for each sample.

-

Accurately measure the final pH of each solution in the cuvette.

-

-

Data Analysis:

-

Identify a wavelength where the absorbance difference between the ionized and non-ionized forms is maximal.

-

Plot the absorbance at this wavelength against the measured pH.

-

Fit the data to the Henderson-Hasselbalch equation (or a suitable sigmoidal curve). The pKa is the pH at the inflection point of the curve.[2]

-

Protocol 2: LogD Determination by HPLC

This method estimates lipophilicity by measuring the retention time of a compound on a reversed-phase HPLC column.[6]

-

System Preparation:

-

Use a C18 reversed-phase HPLC column.

-

The mobile phase consists of an aqueous buffer (e.g., phosphate buffer at pH 7.4) and an organic modifier (e.g., methanol or acetonitrile).

-

-

Calibration:

-

Prepare a set of standard compounds with known LogP/LogD values.

-

Inject each standard and record its retention time (t_R).

-

Determine the column dead time (t_0) using a non-retained compound (e.g., uracil).

-

Calculate the capacity factor (k) for each standard: k = (t_R - t_0) / t_0.

-

Generate a calibration curve by plotting the known LogP/LogD values of the standards against their calculated log(k) values.

-

-

Sample Analysis:

-

Dissolve the thiadiazole boronic acid in the mobile phase.

-

Inject the sample and determine its retention time (t_R).

-

Calculate the log(k) for the test compound.

-

-

Calculation:

-

Using the calibration curve equation, calculate the LogD₇.₄ of the thiadiazole boronic acid from its log(k) value.[6]

-

Protocol 3: Chemical Stability Assessment by HPLC

This protocol assesses the stability of the compound over time in a specific aqueous environment.

-

Solution Preparation:

-

Prepare a stock solution of the thiadiazole boronic acid in an organic solvent (e.g., acetonitrile).

-

Prepare the test buffer (e.g., phosphate-buffered saline, pH 7.4).

-

-

Incubation:

-

Spike a known concentration of the stock solution into the test buffer at a defined temperature (e.g., 37°C). The final organic solvent concentration should be minimal (<1%).

-

Immediately take a sample for the t=0 time point.

-

Incubate the solution and take samples at various time points (e.g., 1, 2, 4, 8, 24 hours).

-

Quench the reaction in each sample by adding an equal volume of cold acetonitrile to precipitate proteins and stop degradation. Centrifuge to clarify.

-

-

HPLC Analysis:

-

Analyze the supernatant from each time point using a suitable reversed-phase HPLC method with UV detection.

-

Develop a method that separates the parent compound from any potential degradants.

-

-

Data Analysis:

-

Calculate the peak area of the parent compound at each time point.

-

Plot the percentage of the parent compound remaining versus time.

-

From this plot, determine the compound's half-life (t₁/₂) in the test solution.

-

Visualizations: Pathways and Workflows

Diagrams created using the DOT language provide clear visual representations of complex biological pathways and experimental procedures.

References

- 1. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DSpace [kuscholarworks.ku.edu]

- 3. Towards the rational design of novel drugs based on solubility, partitioning/distribution, biomimetic permeability and biological activity exemplified by 1,2,4-thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In Silico and RP HPLC Studies of Biologically Active 1,3,4-Thiadiazol-2-yl)-benzene-1,3-diols - PMC [pmc.ncbi.nlm.nih.gov]

Stability and Storage Protocols for (1,3,4-Thiadiazol-2-yl)boronic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(1,3,4-Thiadiazol-2-yl)boronic acid is a valuable heterocyclic building block in medicinal chemistry and drug discovery. However, like many boronic acids, particularly those containing heteroaromatic rings, its inherent instability can pose significant challenges for long-term storage and consistent experimental outcomes. This technical guide provides an in-depth overview of the known stability characteristics, recommended storage and handling protocols, and strategies to mitigate degradation.

Core Concepts in Boronic Acid Stability

Boronic acids are susceptible to several degradation pathways, which can be exacerbated by environmental factors. For heterocyclic boronic acids such as this compound, these challenges are often more pronounced.

Key Degradation Pathways:

-

Protodeboronation: This is a common degradation pathway where the carbon-boron bond is cleaved, replacing the boronic acid group with a hydrogen atom. This process is often accelerated by moisture and acidic or basic conditions.

-

Oxidation: The boronic acid moiety can be oxidized, particularly in the presence of air, leading to the formation of corresponding phenols or other oxidized species. Studies on peptide boronic acid derivatives have shown that the major initial degradation pathway is likely oxidative in nature[1][2][3].

-

Polymerization/Trimerization (Anhydride Formation): Boronic acids can undergo intermolecular dehydration to form boroxines, which are cyclic trimers. This process is reversible in the presence of water but can complicate stoichiometry and solubility.

The 1,3,4-thiadiazole ring itself is generally stable in acidic conditions but can be susceptible to ring cleavage under basic conditions[4]. Furthermore, related compounds like 1,3,4-thiadiazole-2-carboxylic acid have been noted to be unstable in solution, undergoing spontaneous decarboxylation[5].

Recommended Storage and Handling Protocols

Proper storage and handling are critical to preserving the integrity of this compound. The following protocols are based on supplier recommendations and general best practices for handling unstable boronic acids.

Table 1: Recommended Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Store in a freezer at or below -20°C[6]. An alternative is refrigeration at 2-8°C[7]. | Minimizes the rate of chemical degradation and physical changes. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen)[6]. | Prevents oxidation by atmospheric oxygen. |

| Moisture | Keep containers tightly closed in a dry, cool, and well-ventilated place[8][9]. | Minimizes hydrolysis and protodeboronation. |

| Light | Store in an opaque or amber vial to protect from light. | Although not explicitly stated in the search results, protection from light is a general best practice for storing organic reagents to prevent photochemical degradation. |

Handling Guidelines:

-

Always handle the compound in a well-ventilated area or a fume hood[8][9].

-

Use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat[8][9].

-

Avoid inhalation of dust and direct contact with skin or eyes[8][9].

-

After handling, wash hands and any exposed skin thoroughly[8].

-

For weighing and dispensing, it is advisable to work quickly and in a dry environment (e.g., a glove box) to minimize exposure to air and moisture.

Enhancing Stability: The Use of Boronic Acid Derivatives

Given the inherent instability of many heterocyclic boronic acids, more stable derivatives are often used in synthesis and stored as long-term replacements. These derivatives can release the active boronic acid in situ under specific reaction conditions.

Table 2: Common Stabilizing Derivatives for Boronic Acids

| Derivative | Formation | Advantages |

| MIDA Boronates | Reaction with N-methyliminodiacetic acid (MIDA). | Indefinitely air-stable at room temperature, even for otherwise highly unstable boronic acids. Allows for slow release of the boronic acid under specific cross-coupling conditions[10]. |

| Trifluoroborate Salts | Treatment of the boronic acid or its ester with potassium hydrogen fluoride (KHF2)[11]. | Crystalline, air-stable solids that are often easier to handle and purify than the corresponding boronic acids[11]. |

| Pinacol Esters | Reaction with pinacol. | More stable than the free boronic acid, though still susceptible to hydrolysis, especially on silica gel or under acidic/basic aqueous conditions[12]. |

| Diethanolamine (DABO) Complexes | Reaction with diethanolamine. | Air-stable complexes that can be stored for extended periods at room temperature without noticeable degradation and can often be used directly in cross-coupling reactions[13]. |

The use of these derivatives can significantly improve the shelf-life and reproducibility of reactions involving the (1,3,4-Thiadiazol-2-yl)boron moiety.

Caption: Decision workflow for handling and storing this compound.

Experimental Protocols for Stability Assessment

General Experimental Workflow for Stability Testing:

-

Sample Preparation:

-

Prepare multiple, identical samples of this compound in appropriate vials.

-

Subject different sets of samples to various stress conditions (e.g., elevated temperature, high humidity, exposure to UV/visible light, different pH solutions).

-

Include a control sample stored under ideal conditions (-20°C, inert atmosphere, dark).

-

-

Time-Point Analysis:

-

At predetermined time points (e.g., 0, 24h, 48h, 1 week, 1 month), retrieve a sample from each stress condition and the control group.

-

-

Analytical Method:

-

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, should be used.

-

Method Development Consideration: The analysis of boronic acids and their esters by reversed-phase HPLC can be complicated by on-column hydrolysis[12]. Method development should aim to minimize this by carefully selecting the stationary phase and mobile phase composition (e.g., avoiding strong acids)[12].

-

The method must be able to resolve the parent compound from potential degradants (e.g., the protodeboronated thiadiazole).

-

-

Degradation Profiling:

-

Quantify the amount of the parent compound remaining at each time point.

-

Identify and, if possible, quantify the major degradation products. Mass Spectrometry (LC-MS) can be coupled with HPLC to aid in the identification of degradants.

-

-

Data Analysis:

-

Plot the percentage of the parent compound remaining versus time for each condition to determine the degradation rate.

-

Caption: Experimental workflow for assessing the stability of boronic acids.

Conclusion

The stability of this compound is a critical factor for its successful application in research and development. While inherently susceptible to degradation, particularly through protodeboronation and oxidation, its integrity can be effectively maintained through stringent storage and handling protocols. Storing the compound at low temperatures under an inert atmosphere is paramount. For long-term stability and enhanced experimental reproducibility, conversion to more robust derivatives such as MIDA boronates or trifluoroborate salts is a highly recommended strategy. By understanding the degradation pathways and implementing these protocols, researchers can ensure the quality and reliability of this important chemical reagent.

References

- 1. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). | Semantic Scholar [semanticscholar.org]

- 4. mdpi.com [mdpi.com]

- 5. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1258867-74-1|this compound|BLD Pharm [bldpharm.com]

- 7. 5-Thiazole boronic acid MIDA ester | Sigma-Aldrich [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

The 1,3,4-Thiadiazole Scaffold: A Privileged Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,3,4-thiadiazole nucleus, a five-membered heterocyclic ring containing one sulfur and two nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural features, including its aromaticity and ability to participate in hydrogen bonding, contribute to its diverse and potent biological activities.[1][2] This versatile core is present in several marketed drugs and continues to be a focal point for the design and development of novel therapeutic agents.[3][4] This technical guide provides a comprehensive overview of the 1,3,4-thiadiazole scaffold, including its synthesis, multifaceted biological activities supported by quantitative data, detailed experimental protocols, and a visual exploration of its mechanisms of action through signaling pathway diagrams.

Synthesis of the 1,3,4-Thiadiazole Core

The construction of the 1,3,4-thiadiazole ring is most commonly achieved through the cyclization of thiosemicarbazide or its derivatives.[5] A variety of synthetic methodologies have been developed, offering access to a wide range of substituted 1,3,4-thiadiazoles.

General Experimental Protocol: Synthesis of 2-Amino-5-Substituted-1,3,4-Thiadiazoles

A widely employed method for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles involves the acid-catalyzed cyclization of thiosemicarbazide with a carboxylic acid.[6][7]

Materials:

-

Thiosemicarbazide

-

Substituted carboxylic acid (e.g., benzoic acid, acetic acid)

-

Phosphorus oxychloride (POCl₃) or concentrated sulfuric acid (H₂SO₄)

-

Appropriate solvent (e.g., ethanol, or solvent-free)

-

Alkaline solution (e.g., sodium carbonate solution)

-

Recrystallization solvent (e.g., ethanol, DMF/water)

Procedure:

-

Reaction Setup: In a dry reaction vessel, a mixture of thiosemicarbazide (1 equivalent) and the desired carboxylic acid (1-1.2 equivalents) is prepared.[6]

-

Cyclizing Agent Addition: Under controlled temperature conditions (often at room temperature or with gentle heating), the cyclizing agent, such as phosphorus oxychloride or concentrated sulfuric acid, is slowly added to the reaction mixture.[8][9]

-

Reaction Progression: The reaction mixture is stirred for a specified period, typically ranging from a few hours to overnight, allowing for the cyclization to proceed.[5]

-

Work-up: The reaction mixture is then carefully poured onto crushed ice or into cold water. The resulting precipitate is neutralized with an alkaline solution (e.g., 5% sodium carbonate) to a pH of 8-8.2.[6]

-

Isolation and Purification: The crude product is collected by filtration, washed with water, and dried. Further purification is achieved by recrystallization from a suitable solvent to yield the pure 2-amino-5-substituted-1,3,4-thiadiazole.[6]

Diverse Biological Activities of 1,3,4-Thiadiazole Derivatives

The 1,3,4-thiadiazole scaffold has been incorporated into molecules exhibiting a broad spectrum of pharmacological activities, including anticancer, antibacterial, antifungal, and antiviral properties.

Anticancer Activity

Derivatives of 1,3,4-thiadiazole have demonstrated significant cytotoxic effects against various cancer cell lines.[10][11] Their mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[2][10]

Table 1: Anticancer Activity of Selected 1,3,4-Thiadiazole Derivatives (IC₅₀ values in µM)

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 8a | A549 (Lung) | 1.62 ± 0.19 | [2] |

| 8a | HCT116 (Colon) | 2.15 ± 0.25 | [2] |

| 8a | MDA-MB-231 (Breast) | 2.33 ± 0.31 | [2] |

| 29i | MCF-7 (Breast) | 0.77 | [10] |

| 29i | A549 (Lung) | 1.25 | [10] |

| 22d | MCF-7 (Breast) | 1.52 | [10] |

| 1h | SKOV-3 (Ovarian) | 3.58 | [10] |

| 1l | A549 (Lung) | 2.79 | [10] |

| ST10 | MCF-7 (Breast) | 49.6 | [4] |

| ST10 | MDA-MB-231 (Breast) | 53.4 | [4] |

| 2g | LoVo (Colon) | 2.44 | [12] |

| 2g | MCF-7 (Breast) | 23.29 | [12] |

Antimicrobial Activity

The 1,3,4-thiadiazole nucleus is a key component in many compounds with potent antibacterial and antifungal properties.[1][13] These compounds often exert their effects by disrupting microbial cellular processes.

Table 2: Antibacterial Activity of Selected 1,3,4-Thiadiazole Derivatives (MIC values in µg/mL)

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| 8j | Pseudomonas aeruginosa | 12.5 | [13] |

| 8a | Pseudomonas aeruginosa | 12.5 | [13] |

| 14a | Bacillus polymyxa | 2.5 | [13] |

| 9b | Staphylococcus aureus | 1.95 | [1] |

| 4c | Bacillus subtilis | 0.12 | [1] |

| 9a | Bacillus subtilis | 0.12 | [1] |

Table 3: Antifungal Activity of Selected 1,3,4-Thiadiazole Derivatives (MIC values in µg/mL)

| Compound ID | Fungal Strain | MIC (µg/mL) | Reference |

| 3l | Candida albicans ATCC 10231 | 5 | [3] |

| 3l | Candida crusei ATCC 6258 | 10 | [3] |

| 3k | Candida albicans ATCC 10231 | 10 | [3] |

| 9b | Aspergillus fumigatus | 0.9 | [1] |

| 9b | Geotrichum candidum | 0.08 | [1] |

| C1 | Candida spp. | 8 - 96 | [14] |

Experimental Protocols for Biological Evaluation

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.[15][16]

Protocol:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the 1,3,4-thiadiazole derivatives and incubated for a specified period (e.g., 48 hours).

-

MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a further 2-4 hours to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.[12]

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[17][18]

Protocol:

-

Preparation of Microtiter Plates: A serial two-fold dilution of the 1,3,4-thiadiazole derivative is prepared in a 96-well microtiter plate containing a suitable broth medium.[17]

-

Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard).[19]

-

Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria).[17]

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[17]

Signaling Pathways and Mechanisms of Action

The anticancer activity of many 1,3,4-thiadiazole derivatives is attributed to their ability to modulate critical signaling pathways involved in cell growth, proliferation, and survival.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a key signaling cascade that is often dysregulated in cancer, leading to uncontrolled cell growth and proliferation.[20] Certain 1,3,4-thiadiazole derivatives have been shown to inhibit this pathway, inducing cytotoxic autophagy in cancer cells.[2]

References

- 1. mdpi.com [mdpi.com]

- 2. Novel 1,3,4-thiadiazole/oxadiazole-linked honokiol derivatives suppress cancer via inducing PI3K/Akt/mTOR-dependent autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. static.sites.sbq.org.br [static.sites.sbq.org.br]

- 6. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]

- 7. US2799683A - Preparation of 2-amino-5-alkyl-1, 3, 4-thiadiazoles - Google Patents [patents.google.com]

- 8. ptfarm.pl [ptfarm.pl]

- 9. 1,3,4-thiadiazole derivatives as PI3Ks inhibitor: design, in silico studies, synthesis, characterization, and antimicrobial evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives [mdpi.com]

- 14. Antifungal effects of a 1,3,4-thiadiazole derivative determined by cytochemical and vibrational spectroscopic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and antiproliferative potency of 1,3,4-thiadiazole and 1,3-thiazolidine-4-one based new binary heterocyclic molecules: in vitro cell-based anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Broth microdilution - Wikipedia [en.wikipedia.org]

- 18. taylorandfrancis.com [taylorandfrancis.com]

- 19. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 20. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Interpretation of (1,3,4-Thiadiazol-2-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic characteristics of (1,3,4-Thiadiazol-2-yl)boronic acid. Due to the limited availability of public domain spectroscopic data for this specific compound, this guide synthesizes information from analogous structures and established principles of spectroscopic interpretation for 1,3,4-thiadiazole derivatives and arylboronic acids.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug development. The 1,3,4-thiadiazole ring is a versatile scaffold known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of a boronic acid moiety offers a reactive handle for various chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction, and can also impart unique biological activities, such as enzyme inhibition. Accurate interpretation of its spectroscopic data is crucial for its synthesis, characterization, and application in further research.

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on the analysis of related compounds and general spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Boronic acids are known to form cyclic anhydrides (boroxines) upon dehydration, which can lead to complex NMR spectra. The data presented below are for the monomeric boronic acid. It is advisable to run NMR in solvents like d4-methanol or DMSO-d6 to favor the monomeric form.

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Notes |

| ~9.0 - 9.5 | Singlet | 1H | Thiazole C-H | The proton on the thiadiazole ring is expected to be significantly deshielded due to the electronegativity of the adjacent nitrogen and sulfur atoms. |

| ~8.0 - 8.5 | Broad Singlet | 2H | B(OH)₂ | The chemical shift of the hydroxyl protons of the boronic acid group is highly variable and depends on concentration, temperature, and solvent. |

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment | Notes |

| ~165 - 175 | C2 (C-B) | The carbon atom attached to the boron is expected to be significantly deshielded. In related 1,3,4-thiadiazole derivatives, the C2 and C5 carbons typically appear in the 160-180 ppm range.[1][2] |

| ~150 - 160 | C5 | The chemical shift of the C5 carbon in the thiadiazole ring. |

Table 3: Predicted ¹¹B NMR Data (128 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment | Notes |

| ~20 - 30 | Trigonal sp² Boron | The ¹¹B NMR chemical shift is indicative of the hybridization state of the boron atom. For a trigonal sp² hybridized boronic acid, a chemical shift in this range is expected.[3][4][5][6] |

Infrared (IR) Spectroscopy

Table 4: Predicted IR Data (KBr Pellet, cm⁻¹)

| Wavenumber (cm⁻¹) | Intensity | Assignment | Notes |

| ~3600 - 3200 | Broad | O-H stretch | Characteristic broad absorption due to the hydrogen-bonded hydroxyl groups of the boronic acid. |

| ~3100 - 3000 | Medium | C-H stretch (aromatic) | Stretching vibration of the C-H bond on the thiadiazole ring. |

| ~1600 - 1500 | Medium-Strong | C=N stretch | Characteristic stretching vibration of the carbon-nitrogen double bond within the thiadiazole ring.[2][7] |

| ~1400 - 1300 | Strong | B-O stretch | Asymmetric stretching of the B-O bonds. |

| ~1200 - 1000 | Medium | C-N stretch | Stretching vibrations of the carbon-nitrogen single bonds in the ring.[2] |

| ~700 - 600 | Medium | C-S stretch | Stretching vibration of the carbon-sulfur bond in the thiadiazole ring.[2][7] |

Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Data (Electrospray Ionization, ESI)

| m/z | Ion | Notes |

| 130.98 | [M+H]⁺ | Predicted molecular weight for C₂H₃BN₂O₂S is 129.98. The protonated molecule is expected in positive ion mode. Due to the natural isotopic abundance of boron (¹⁰B and ¹¹B), a characteristic isotopic pattern will be observed. |

| 112.97 | [M-H₂O+H]⁺ | Loss of a water molecule is a common fragmentation pathway for boronic acids. |

Experimental Protocols

Proposed Synthesis of this compound

This proposed synthesis involves a metal-halogen exchange followed by borylation.

Step 1: Synthesis of 2-Bromo-1,3,4-thiadiazole

A common precursor, 2-bromo-1,3,4-thiadiazole, can be synthesized from 2-amino-1,3,4-thiadiazole via a Sandmeyer-type reaction.

-

Materials: 2-amino-1,3,4-thiadiazole, sodium nitrite, hydrobromic acid, copper(I) bromide.

-

Procedure:

-

Dissolve 2-amino-1,3,4-thiadiazole in aqueous hydrobromic acid and cool to 0-5 °C.

-

Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution for 30 minutes.

-

Slowly add the diazonium salt solution to a solution of copper(I) bromide in hydrobromic acid at room temperature.

-

Stir the reaction mixture at room temperature for several hours, then heat to 50-60 °C until nitrogen evolution ceases.

-

Cool the mixture, extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain 2-bromo-1,3,4-thiadiazole.

-

Step 2: Synthesis of this compound via Lithiation-Borylation

-

Materials: 2-Bromo-1,3,4-thiadiazole, n-butyllithium (n-BuLi), triisopropyl borate, hydrochloric acid, anhydrous tetrahydrofuran (THF).

-

Procedure:

-

Dissolve 2-bromo-1,3,4-thiadiazole in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool to -78 °C.

-

Slowly add a solution of n-BuLi in hexanes, maintaining the temperature at -78 °C.

-

Stir the mixture at -78 °C for 1 hour.

-

Slowly add triisopropyl borate to the reaction mixture at -78 °C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of aqueous hydrochloric acid.

-

Extract the aqueous layer with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or chromatography to yield this compound.

-

Spectroscopic Characterization Methods

-

NMR Spectroscopy: Samples should be dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD). ¹H, ¹³C, and ¹¹B NMR spectra should be acquired on a 400 MHz or higher field spectrometer.

-

IR Spectroscopy: The IR spectrum can be obtained using a KBr pellet or as a thin film on a salt plate from a solution.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) is recommended to confirm the molecular formula.

Visualizations

The following diagrams illustrate the proposed synthesis and characterization workflow.

Caption: Proposed synthetic workflow for this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 4. researchgate.net [researchgate.net]

- 5. scribd.com [scribd.com]

- 6. par.nsf.gov [par.nsf.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives | MDPI [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

The Diverse Biological Activities of Novel 1,3,4-Thiadiazole Derivatives: A Technical Guide

The 1,3,4-thiadiazole ring is a vital heterocyclic scaffold in medicinal chemistry, recognized for its broad pharmacological potential.[1] As a bioisostere of pyrimidine and oxadiazole, this five-membered ring containing one sulfur and two nitrogen atoms is a key structural component in numerous bioactive compounds.[2][3] Its mesoionic character facilitates the crossing of cellular membranes, allowing these derivatives to effectively interact with a wide range of biological targets.[2][3][4][5] Consequently, 1,3,4-thiadiazole derivatives exhibit an extensive array of biological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and enzyme inhibitory properties.[6][7][8] This guide provides an in-depth overview of the recent progress in the biological evaluation of novel 1,3,4-thiadiazole derivatives, focusing on their anticancer and antimicrobial activities, complete with quantitative data and detailed experimental protocols.

Anticancer Activity

Derivatives of 1,3,4-thiadiazole have emerged as a promising class of anticancer agents, demonstrating cytotoxicity against a multitude of human cancer cell lines.[3][4][9] Their mechanisms of action are diverse, ranging from the inhibition of key signaling kinases to the induction of apoptosis.[6] Studies have shown that these compounds can interfere with DNA replication processes and modulate pathways critical for tumor growth and survival.[2][10]

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic effects of various 1,3,4-thiadiazole derivatives are typically quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes the activity of several novel compounds against prominent cancer cell lines.

| Compound ID/Description | Target Cell Line | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) | Reference |

| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MCF-7 (Breast) | 49.6 | Etoposide | >100 | [10] |

| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MDA-MB-231 (Breast) | 53.4 | Etoposide | >100 | [10] |

| N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide (Compound 2 ) | K562 (Leukemia) | 7.4 (for Abl kinase) | - | - | [4] |

| N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide (Compound 4y ) | A549 (Lung) | 34 | Cisplatin | - | [11][12] |

| N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide (Compound 4y ) | MCF-7 (Breast) | 84 | Cisplatin | - | [11][12] |

| Imidazothiadiazole Compound 43c | CEM (Leukemia) | 1.65 | - | - | [2] |

| Imidazothiadiazole Compound 43c | HeLa (Cervical) | 4.73 | - | - | [2] |

Mechanism of Action: Apoptosis Induction

A significant mechanism underlying the anticancer activity of 1,3,4-thiadiazole derivatives is the induction of programmed cell death, or apoptosis. In silico and in vitro studies suggest that certain derivatives can activate key proteins in the apoptotic cascade, such as Caspase 3 and Caspase 8, and modulate the activity of BAX proteins, leading to cancer cell death.[10]

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method used to assess the cytotoxic effects of compounds on cancer cell lines.

-

Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded into 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The synthesized 1,3,4-thiadiazole derivatives are dissolved in a solvent like DMSO and diluted to various concentrations. The cells are then treated with these concentrations and incubated for a specified period, typically 48 or 72 hours.

-

MTT Addition: After incubation, the treatment medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plates are incubated for another 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.

-

Formazan Solubilization: The MTT medium is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the compound concentration versus cell viability.

Antimicrobial Activity

The 1,3,4-thiadiazole scaffold is integral to a variety of compounds exhibiting potent and broad-spectrum antimicrobial activity.[8][13][14] These derivatives have been shown to be effective against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[15]

Quantitative Data: In Vitro Antimicrobial Screening

The antimicrobial efficacy is often determined by measuring the zone of inhibition in diffusion assays or by determining the Minimum Inhibitory Concentration (MIC) in dilution assays.

| Compound Series | Microorganism | Activity Metric | Result | Reference |

| Benzimidazole-furan-thiadiazole (48) | Staphylococcus aureus (Gram +) | Zone of Inhibition | 18.96 mm | [15] |

| Benzimidazole-furan-thiadiazole (48) | Escherichia coli (Gram -) | Zone of Inhibition | 17.33 mm | [15] |

| Tetranorlabdane-thiadiazole (14a) | Bacillus polymyxa (Gram +) | MIC | 2.5 µg/mL | [15] |

| Thiophene-thiadiazole (27a) | Escherichia coli (Gram -) | Active | - | [15] |

| Thiophene-thiadiazole (27f) | Staphylococcus aureus (Gram +) | Active | - | [15] |

| Various Derivatives (A1-A4, B1-B4) | Aspergillus niger (Fungus) | Substantial Activity (A3, B2) | - |

Experimental Protocol: Agar Disc/Well Diffusion Method

This method is widely used for preliminary screening of antimicrobial activity.[16]

-

Media Preparation: A suitable agar medium (e.g., Nutrient Agar for bacteria, Sabouraud Dextrose Agar for fungi) is prepared, sterilized, and poured into sterile Petri plates.

-

Inoculation: A standardized microbial suspension is uniformly spread over the surface of the solidified agar using a sterile swab.

-

Compound Application: Sterile filter paper discs (disc diffusion) or wells punched into the agar (well diffusion) are impregnated or filled with a known concentration of the synthesized 1,3,4-thiadiazole compounds.

-

Controls: A standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) is used as a positive control, and the solvent (e.g., DMSO) is used as a negative control.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-28°C for 48-72 hours for fungi).

-

Measurement: The antimicrobial activity is determined by measuring the diameter of the clear zone of inhibition (in mm) around the disc or well, where microbial growth is prevented.

Drug Discovery and Evaluation Workflow

The development of novel 1,3,4-thiadiazole derivatives follows a structured workflow, from initial design and synthesis to comprehensive biological evaluation. This process integrates computational studies with in vitro and in vivo testing to identify lead compounds for further development.

References

- 1. 1,3,4- Thiadiazole and Its Derivatives- A Review on Syntheic Account and Recent Progress on its Phermoacological Activities | Asian Journal of Pharmaceutical Research and Development [ajprd.com]

- 2. mdpi.com [mdpi.com]

- 3. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. bepls.com [bepls.com]

- 7. New 1,3,4-Thiadiazole Derivatives as α-Glucosidase Inhibitors: Design, Synthesis, DFT, ADME, and In Vitro Enzymatic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. japsonline.com [japsonline.com]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and biological evaluation of novel 1,3,4-thiadiazole derivatives as possible anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. neliti.com [neliti.com]

- 14. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW 1,3,4- THIADIAZOLE DERIVATIVES FOR THEIR ANTIMICROBIAL ACTIVITIES | Semantic Scholar [semanticscholar.org]

A Preliminary Investigation into the Reactivity of Thiadiazole Boronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiadiazole and its derivatives are a cornerstone in medicinal chemistry, valued for their wide-ranging pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The incorporation of a boronic acid moiety onto the thiadiazole scaffold unlocks a versatile toolkit for synthetic chemists, enabling the construction of complex molecular architectures through powerful cross-coupling reactions. This technical guide provides a preliminary investigation into the reactivity of thiadiazole boronic acid, with a focus on two of the most pivotal transformations in modern organic synthesis: the Suzuki-Miyaura and Chan-Lam couplings. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, offering insights into the reaction landscape, experimental considerations, and potential applications of this important class of reagents.

The stability of heteroaryl boronic acids, including thiadiazole boronic acids, is a critical consideration in their application. Protodeboronation, the cleavage of the C-B bond, can be a significant side reaction, particularly under the basic aqueous conditions often employed in cross-coupling reactions. The rate of protodeboronation is influenced by factors such as pH, temperature, and the electronic properties of the heteroaryl ring. For instance, electron-deficient heteroaromatic systems can be more susceptible to this decomposition pathway. To mitigate this, the use of boronic esters, such as pinacol esters, or the careful control of reaction conditions are often employed.

Core Reactivity: Suzuki-Miyaura and Chan-Lam Couplings

Thiadiazole boronic acids are primarily utilized as coupling partners in palladium- and copper-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds, respectively.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (e.g., a thiadiazole boronic acid) and an organohalide or triflate. This reaction is a robust and widely used method for the formation of biaryl and heteroaryl-aryl linkages, which are common motifs in biologically active molecules.

Chan-Lam Coupling

The Chan-Lam coupling provides a complementary approach, enabling the formation of carbon-heteroatom bonds. This copper-catalyzed reaction couples a boronic acid with an amine, alcohol, or thiol, providing a direct route to N-aryl, O-aryl, and S-aryl thiadiazole derivatives. A key advantage of the Chan-Lam coupling is that it can often be performed under milder conditions, sometimes even at room temperature and open to the air.[1][2]

Data Presentation: A Comparative Overview of Reactivity

The following tables summarize quantitative data from the literature for the Suzuki-Miyaura and Chan-Lam couplings of various thiadiazole derivatives. These tables are designed to provide a comparative overview of reaction conditions and yields, aiding in the selection of appropriate starting materials and catalysts for a desired transformation.

Table 1: Suzuki-Miyaura Coupling of Halogenated Thiadiazoles with Arylboronic Acids

| Entry | Thiadiazole Substrate | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 3,5-Dichloro-1,2,4-thiadiazole | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O/MeOH | Reflux | 24 | 55 (di-substituted) | [3] |

| 2 | 3,5-Dichloro-1,2,4-thiadiazole | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O/MeOH | RT | 24 | 75 (mono-substituted) | [3] |

| 3 | 2-Amino-5-bromo-1,3,4-thiadiazole | Phenylboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ | Dioxane/H₂O | 80 | 12 | 85 | [4] |

| 4 | 2-Amino-5-bromo-1,3,4-thiadiazole | 4-Methylphenylboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ | Dioxane/H₂O | 80 | 12 | 88 | [4] |

| 5 | 2-Amino-5-bromo-1,3,4-thiadiazole | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ | Dioxane/H₂O | 80 | 12 | 92 | [4] |

| 6 | 4-(5-Bromothiophen-2-yl)-2-methyl-1,3-thiazole | Phenylboronic acid | Benzothiazole-based Pd(II)-precatalyst (1) | Cs₂CO₃ | DMF | 150 (MW) | 0.5 | 95 | [5][6] |

Table 2: Chan-Lam N-Arylation of Aminothiadiazoles with Arylboronic Acids

| Entry | Aminothiadiazole Substrate | Arylboronic Acid | Copper Source (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 2-Aminobenzothiazole | Phenylboronic acid | Cu(OAc)₂ (10) | K₃PO₄ | Acetonitrile | RT | 12 | 85 | [7] |

| 2 | 2-Aminobenzothiazole | 4-Chlorophenylboronic acid | Cu(OAc)₂ (10) | K₃PO₄ | Acetonitrile | RT | 12 | 92 | [7] |

| 3 | 2-Aminobenzothiazole | 4-Fluorophenylboronic acid | Cu(OAc)₂ (10) | K₃PO₄ | Acetonitrile | RT | 12 | 90 | [7] |

| 4 | 6-Methyl-2-aminobenzothiazole | Phenylboronic acid | Cu(OAc)₂ (10) | K₃PO₄ | Acetonitrile | RT | 12 | 67 | [7] |

| 5 | 6-Methyl-2-aminobenzothiazole | 4-Chlorophenylboronic acid | Cu(OAc)₂ (10) | K₃PO₄ | Acetonitrile | RT | 12 | 89 | [7] |

Experimental Protocols

Detailed and reproducible experimental protocols are paramount for successful synthetic outcomes. Below are representative procedures for the Suzuki-Miyaura and Chan-Lam couplings of thiadiazole derivatives.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 2-Amino-5-bromothiadiazole with an Arylboronic Acid

-

Reagent Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine 2-amino-5-bromothiadiazole (1.0 mmol, 1.0 equiv.), the corresponding arylboronic acid (1.2 mmol, 1.2 equiv.), potassium carbonate (2.0 mmol, 2.0 equiv.), and [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 mmol, 5 mol%).

-

Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to establish an inert atmosphere.

-

Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask via syringe.

-

Reaction: Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL). Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: General Procedure for Chan-Lam N-Arylation of an Aminothiadiazole with an Arylboronic Acid

-

Reagent Preparation: To a round-bottom flask equipped with a magnetic stir bar, add the aminothiadiazole (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.5 mmol, 1.5 equiv.), copper(II) acetate (Cu(OAc)₂, 0.1 mmol, 10 mol%), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.).

-

Solvent Addition: Add acetonitrile (5 mL) to the flask.

-

Reaction: Stir the reaction mixture vigorously at room temperature, open to the air, for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, filter the reaction mixture through a pad of Celite®, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-arylated product.

Mandatory Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to the reactivity and application of thiadiazole boronic acids.

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

References

- 1. Chan-Lam Coupling [organic-chemistry.org]

- 2. Chan–Lam coupling - Wikipedia [en.wikipedia.org]

- 3. Reddit - The heart of the internet [reddit.com]

- 4. reddit.com [reddit.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Discovery and Synthesis of Novel Thiadiazole-Based Compounds

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-thiadiazole scaffold is a five-membered heterocyclic ring that has garnered significant attention in medicinal chemistry due to its wide range of pharmacological activities.[1][2] Its unique structural and electronic properties, including its mesoionic character, allow thiadiazole-containing compounds to cross cellular membranes and interact effectively with various biological targets.[3][4][5] This versatile nucleus is a bioisostere of pyrimidine and is present in several FDA-approved drugs, such as the antibiotic cefazolin and the diuretic acetazolamide.[5][6][7] Researchers have successfully developed thiadiazole derivatives with potent anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antidiabetic properties.[1][8][9] This guide provides an in-depth overview of recent advancements in the synthesis of 2,5-disubstituted 1,3,4-thiadiazole derivatives, their biological activities, and the experimental protocols used for their evaluation.

Synthetic Methodologies

The synthesis of 2,5-disubstituted 1,3,4-thiadiazole derivatives is well-established, with the most common and versatile method being the cyclization of thiosemicarbazides. This typically involves the reaction of a substituted thiosemicarbazide with carboxylic acids, acyl chlorides, or acid anhydrides in the presence of a dehydrating agent.[10][11] Phosphorus oxychloride (POCl₃) is a frequently used reagent for this cyclodehydration.[11][12][13] Alternative green chemistry approaches, such as microwave and ultrasonic irradiation, have also been employed to improve reaction times and yields.[14]

A general workflow for the synthesis of 2-amino-5-aryl-1,3,4-thiadiazoles is depicted below. This common pathway involves the reaction of an aromatic carboxylic acid with thiosemicarbazide, which undergoes intramolecular cyclization and dehydration to form the final thiadiazole ring.

Caption: General workflow for the synthesis of 1,3,4-thiadiazole derivatives.

Biological Activities and Mechanisms of Action

Thiadiazole derivatives exhibit a remarkable breadth of biological activities, primarily attributed to their ability to interact with a diverse array of enzymes and cellular pathways.

1. Anticancer Activity

Thiadiazole-based agents have shown potent antitumor activity against a variety of human cancer cell lines.[3] Their mechanisms of action often involve the inhibition of key molecular targets crucial for cancer cell proliferation, survival, and metastasis.

-

Akt Inhibition: Certain thiadiazole derivatives induce apoptosis and cell cycle arrest by suppressing the activity of the Akt (Protein Kinase B) signaling pathway.[3] Akt is a serine/threonine kinase that is overexpressed in many cancers and plays a central role in cell survival and proliferation.[3] Inhibition of Akt signaling leads to programmed cell death and inhibition of tumor growth.[3] Molecular docking studies have confirmed that these compounds can bind with high affinity to the active site of the Akt enzyme.[3]

Caption: Inhibition of the Akt signaling pathway by thiadiazole compounds.

-

EGFR/HER-2 Inhibition: Some thiadiazole hybrids have been designed as potent inhibitors of the human epidermal growth factor receptors (EGFR and HER-2).[15] These receptors are protein tyrosine kinases that, when overexpressed, can accelerate cancer development.[15] Dual inhibition of EGFR and HER-2 is a strategy to increase efficacy and overcome drug resistance.[6]

-

Other Mechanisms: Thiadiazole derivatives have also been reported to inhibit tubulin polymerization, histone deacetylases (HDACs), and topoisomerases, all of which are critical targets in cancer therapy.[8]

2. Antimicrobial Activity

The 1,3,4-thiadiazole core is a key feature in many compounds with significant antibacterial and antifungal properties.[16][17] These derivatives have shown efficacy against a wide range of pathogens, including Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, as well as various fungal species.[16][18] Their mechanism often involves disrupting key biochemical pathways within the microorganisms.[16]

3. Anti-inflammatory Activity

Several novel thiadiazole derivatives have demonstrated significant analgesic and anti-inflammatory activities in vivo.[19][20] A primary mechanism for this activity is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key mediator of inflammation and pain.[21] Some compounds have shown high selectivity for COX-2, suggesting a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.[21]

Quantitative Data Summary

The biological efficacy of newly synthesized thiadiazole derivatives is quantified using various in vitro assays. The tables below summarize representative data from recent studies.

Table 1: Anticancer Activity of Selected 1,3,4-Thiadiazole Derivatives

| Compound ID | Cancer Cell Line | Assay Type | IC₅₀ Value | Reference |

|---|---|---|---|---|

| Compound 3 | C6 (Rat Glioma) | MTT | 22.00 ± 3.00 µg/mL | [3] |

| Compound 4 | C6 (Rat Glioma) | MTT | 18.50 ± 4.95 µg/mL | [3] |

| Compound 3 | A549 (Lung Adenocarcinoma) | MTT | 21.00 ± 1.15 µg/mL | [3] |

| 32a | HePG-2 (Liver) | Proliferation | 3.31 µM | [6][15] |

| 32d | MCF-7 (Breast) | Proliferation | 9.31 µM | [6][15] |

| 32a | EGFR Enzyme | Inhibition | 0.08 µM | [6][15] |

| 36a | MCF-7 (Breast) | Proliferation | 5.51 µM | [6][15] |

| 22d | MCF-7 (Breast) | Proliferation | 1.52 µM | [6] |

| 2g | LoVo (Colon) | Proliferation | 2.44 µM |[22] |

Table 2: Antimicrobial Activity of Selected 1,3,4-Thiadiazole Derivatives

| Compound ID | Microbial Strain | Assay Type | MIC Value / Activity | Reference |

|---|---|---|---|---|

| Compound 48 | Staphylococcus aureus | Zone of Inhibition | 18.96 mm | [16] |

| Compound 48 | Escherichia coli | Zone of Inhibition | 17.33 mm | [16] |

| Unnamed | Staphylococcus epidermidis | MIC | 31.25 µg/mL | [16] |

| Compound 4i | Phytophthora infestans | EC₅₀ | 3.43 µg/mL | [23] |

| Compound 33 | Xanthomonas oryzae pv. oryzae | EC₅₀ | 0.59 mg/L | [24] |

| Compound 33 | Xanthomonas oryzae pv. oryzicola | EC₅₀ | 1.63 mg/L |[24] |

Table 3: Anti-inflammatory Activity of Selected 1,3,4-Thiadiazole Derivatives

| Compound ID | In-vivo/In-vitro Model | Parameter | Result | Reference |

|---|---|---|---|---|

| Compound 21 | Carrageenan-induced paw edema | % of Edema | 24.49% | [21] |

| Compound 17 | Carrageanen-induced paw edema | % of Edema | 24.70% | [21] |

| Compound 2 | Nociceptive Threshold | Analgesic Activity | 85.72 g | [21] |

| Compound 26 | COX-2 Inhibition | Selectivity Index (SI) | >555.5 µM |[21] |

Experimental Protocols

Detailed and reproducible experimental methodologies are critical for the validation of new compounds. Below are representative protocols for the synthesis and biological evaluation of thiadiazole derivatives.

Protocol 1: General Synthesis of 5-Aryl-N-phenyl-1,3,4-thiadiazol-2-amine

This protocol is adapted from procedures involving the cyclization of thiosemicarbazone intermediates.[12][25]

-

Preparation of Thiosemicarbazone Intermediate:

-

Dissolve 1 equivalent of a substituted benzaldehyde and 1 equivalent of phenylthiosemicarbazide in absolute ethanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and pour it into ice-cold water.

-

Filter the precipitated solid, wash with water, and dry to obtain the thiosemicarbazone intermediate.

-

-

Oxidative Cyclization to Thiadiazole:

-

Suspend the synthesized thiosemicarbazone (1 equivalent) in a suitable solvent like ethanol or DMF.

-

Add an oxidizing agent such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or ferric chloride (FeCl₃) portion-wise while stirring.[25]

-

Stir the mixture at room temperature overnight.

-

Filter the resulting precipitate, wash thoroughly with the solvent, and recrystallize from absolute ethanol to yield the pure 1,3,4-thiadiazole derivative.[25]

-

-

Characterization:

Protocol 2: In Vitro Cytotoxicity Evaluation using MTT Assay

This protocol describes a standard colorimetric assay to assess the cytotoxic effects of synthesized compounds on cancer cell lines.[3]

-

Cell Culture:

-

Culture human cancer cell lines (e.g., A549, MCF-7) in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

-

-

Cell Seeding:

-

Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer.

-

Seed the cells into 96-well microplates at a density of approximately 5x10³ to 1x10⁴ cells per well.

-

Incubate the plates for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare stock solutions of the synthesized thiadiazole compounds in DMSO.

-

Create a series of dilutions of the compounds in the culture medium to achieve the desired final concentrations.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells with untreated cells (negative control) and cells treated with a known anticancer drug like cisplatin (positive control).

-

Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for another 4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes on an orbital shaker to ensure complete dissolution.

-

-

Data Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration compared to the untreated control.

-

Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

-

References

- 1. An overview of biological activities of thiadiazole derivatives [wisdomlib.org]

- 2. Antimicrobial Activity of 1, 3, 4-thiadiazole Derivatives: a Recent Review | Semantic Scholar [semanticscholar.org]

- 3. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02716C [pubs.rsc.org]

- 8. bepls.com [bepls.com]

- 9. mdpi.com [mdpi.com]

- 10. static.sites.sbq.org.br [static.sites.sbq.org.br]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]

- 14. nanobioletters.com [nanobioletters.com]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. Thiadiazole and Thiazole Derivatives as Potential Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. media.neliti.com [media.neliti.com]

- 19. Synthesis and analgesic, anti-inflammatory activities of some novel Thiadiazole derivatives | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]

- 20. New 1,3,4-thiadiazole derivatives endowed with analgesic and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Anti-inflammatory, analgesic and COX-2 inhibitory activity of novel thiadiazoles in irradiated rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Frontiers | Synthesis and Bioactivities of Novel 1,3,4-Thiadiazole Derivatives of Glucosides [frontiersin.org]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical mechanism of action for thiadiazole compounds

An In-depth Technical Guide to the Theoretical Mechanisms of Action for Thiadiazole Compounds

Audience: Researchers, scientists, and drug development professionals.

Core Theoretical Framework

Thiadiazole, a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms, serves as a versatile scaffold in medicinal chemistry.[1] Its four isomers (1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-thiadiazole) provide a foundation for a multitude of derivatives, with the 1,3,4-thiadiazole isomer being the most extensively studied.[1][2] The pharmacological significance of thiadiazoles is largely attributed to their structural characteristics. The ring system is a bioisostere of pyrimidine, a core component of nucleic bases, which allows thiadiazole derivatives to interfere with DNA replication processes.[3] Furthermore, the mesoionic character and the presence of a sulfur atom enhance the lipophilicity and ability of these compounds to cross cellular membranes, facilitating strong interactions with various biological targets.[1][3][4] This guide elucidates the primary theoretical mechanisms through which thiadiazole compounds exert their diverse pharmacological effects.

Anticancer Mechanisms of Action

Thiadiazole derivatives exhibit potent anticancer activity through a variety of mechanisms, often targeting multiple pathways involved in cancer cell proliferation, survival, and metastasis.[5]

Enzyme Inhibition

A primary mechanism is the inhibition of key enzymes that are overactive in cancer cells.

-

Protein Kinase Inhibition: Many thiadiazole compounds act as inhibitors of protein kinases, such as tyrosine kinases, which are critical components of cell signaling pathways that regulate cell growth and survival.[5] By blocking these kinases, they disrupt aberrant signaling in cancer cells. Fused triazolo-thiadiazole derivatives, for instance, have been shown to inhibit the phosphorylation of Akt (Protein Kinase B), a key node in cell survival pathways, leading to the induction of apoptosis.[4][6]

-

Carbonic Anhydrase (CA) Inhibition: Certain thiadiazole derivatives, particularly those with a sulfonamide group, are potent inhibitors of carbonic anhydrases (CAs), such as CA IX and CA XII, which are overexpressed in many tumors and contribute to the acidification of the tumor microenvironment.[1]

-

Histone Deacetylase (HDAC) Inhibition: Some derivatives can bind to the active site of HDAC enzymes, inhibiting their activity.[5] This leads to changes in gene expression that can induce apoptosis and suppress tumor growth.[5]

-

Topoisomerase Inhibition: These compounds can interfere with enzymes like topoisomerases, which are essential for DNA replication and repair.[5] By inhibiting these enzymes, they can cause DNA damage and trigger cell death in rapidly dividing cancer cells.[5]

Disruption of Microtubule Dynamics

Thiadiazole derivatives can act as microtubule-destabilizing agents. They bind to tubulin subunits, interfering with their assembly into microtubules.[5] This disruption of the cytoskeleton arrests the cell cycle during mitosis, ultimately leading to apoptosis.[5]

Induction of Apoptosis and Cell Cycle Arrest

A common outcome of the various inhibitory actions of thiadiazoles is the induction of programmed cell death (apoptosis) and the halting of the cell cycle. For example, the compound GO-13 has been shown to induce early-phase apoptosis by down-regulating Bcl-XL and late-phase apoptosis by up-regulating Bax and inhibiting Akt activation.[7] Other derivatives have been observed to arrest the cell cycle at the G2/M phase, likely through the inhibition of cyclin-dependent kinase 1 (CDK1).[8]

Signaling Pathway: Akt Inhibition by Thiadiazole Derivatives

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro antiproliferative activity of selected thiadiazole derivatives against various human cancer cell lines.

| Compound ID | Cancer Cell Line | Assay Type | Potency (IC₅₀) | Reference |

| 15a | Colo-205 (Colon) | MTT | 0.10 µM | [9] |

| MCF-7 (Breast) | MTT | 0.24 µM | [9] | |

| A2780 (Ovarian) | MTT | 0.11 µM | [9] | |

| A549 (Lung) | MTT | 0.32 µM | [9] | |

| 22d | MCF-7 (Breast) | Not Specified | 1.52 µM | [3][10] |

| HCT-116 (Colon) | Not Specified | 10.3 µM | [3][10] | |

| 36a-e series | MCF-7 (Breast) | Not Specified | 5.51–9.48 µM | [3] |

| Compound 3 | A549 (Lung) | MTT | 21.00 µg/mL | [4] |

| C6 (Glioma) | MTT | 18.00 µg/mL | [4] | |

| Compound 19 | MCF-7 (Breast) | Not Specified | Not Specified | [8] |

Antimicrobial Mechanisms of Action

Thiadiazole derivatives exhibit a broad spectrum of antimicrobial activities, including antibacterial, antifungal, and antitubercular effects.[9][11] The core mechanism involves the disruption of essential biochemical pathways within pathogens.[12]

-

Enzyme Modulation: The compounds can modulate the function of critical microbial enzymes, leading to the inhibition of growth or cell death.[12] For example, some derivatives have shown efficacy against Mycobacterium tuberculosis by inhibiting specific enzymes essential for its survival.[9]

-

Disruption of Cell Integrity: The heterocyclic scaffold can interact with microbial cell membranes or walls, disrupting their integrity and leading to cell lysis.

-

Inhibition of Biofilm Formation: Some derivatives have been shown to inhibit the formation of biofilms, which are critical for microbial virulence and resistance.

Experimental Workflow: Antimicrobial Susceptibility Testing

Quantitative Data: Antimicrobial Activity

| Compound Class | Target Organism | Assay Type | Potency (MIC) | Reference |

| Azetidinone-thiadiazoles | M. tuberculosis H37Rv | Microplate Alamar Blue | 6 to 25 µg/mL | [9] |

| Tetranorlabdane-thiadiazoles | Bacillus polymyxa | Not Specified | 2.5 µg/mL | [13] |

| Benzimidazole-thiadiazoles | Staphylococcus aureus | Zone of Inhibition | 18.96 mm | [13] |

| Thiadiazole-amides | Xanthomonas oryzae pv. oryzae | EC₅₀ | 1.8 mg/L | [14] |

Anti-inflammatory Mechanisms of Action

Thiadiazole derivatives have demonstrated significant potential as anti-inflammatory agents, primarily through the inhibition of key enzymes in the inflammatory cascade.[11]

-

Cyclooxygenase (COX) Inhibition: A major mechanism is the inhibition of cyclooxygenase enzymes (COX-1 and COX-2).[15] These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[16] By blocking COX enzymes, thiadiazole compounds reduce prostaglandin production, thereby alleviating inflammatory symptoms. Molecular docking studies suggest that these compounds can bind effectively to the active sites of both COX-1 and COX-2.[15][17]

-

Lipoxygenase (LOX) Inhibition: Some derivatives also inhibit lipoxygenase, an enzyme that catalyzes the production of leukotrienes from arachidonic acid.[5] Leukotrienes are potent inflammatory mediators involved in various inflammatory diseases. By preventing the binding of arachidonic acid to the enzyme's active site, these compounds reduce leukotriene synthesis.[5]

Logical Relationship: Arachidonic Acid Pathway Inhibition

Quantitative Data: Anti-inflammatory Activity

| Compound ID | Animal Model | Assay Type | Activity | Reference |

| Compound 5 | Not Specified | In vitro | 72.5% inhibition | [17] |

| Compound 5c | Carrageenan-induced rat paw edema | In vivo | Better than diclofenac | [15] |

| Compound 5h, 5j | Carrageenan-induced rat paw edema | In vivo | Better than diclofenac | [15] |

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by extension, cell viability and proliferation.

-

Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density (e.g., 8 x 10³ cells/well) and allowed to adhere and grow for 24 hours under standard culture conditions (37°C, 5% CO₂).[6]

-